

# Thermodynamic Properties of 1,2-Dibromobenzene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1,2-Dibromobenzene

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This technical guide provides a comprehensive overview of the core thermodynamic properties of **1,2-Dibromobenzene** (o-dibromobenzene). The information is presented in a structured format to facilitate its use in research, drug development, and scientific applications. All quantitative data are summarized in clear, comparative tables, and detailed experimental protocols for key measurements are provided.

## Core Thermodynamic and Physical Properties

**1,2-Dibromobenzene** is a halogenated aromatic compound with the chemical formula  $C_6H_4Br_2$ .<sup>[1]</sup> Its thermodynamic and physical properties are crucial for understanding its behavior in various chemical and physical processes. A summary of these key properties is presented in the tables below.

### Table 1: Physical and Molar Properties of 1,2-Dibromobenzene

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Br <sub>2</sub>	[1]
Molecular Weight	235.904 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Density	1.956 g/mL at 25 °C	[2]
Refractive Index (n <sub>20/D</sub> )	1.611	[2]

**Table 2: Thermodynamic Properties of 1,2-Dibromobenzene**

Property	Value	Units	Conditions	Reference
Melting Point	4-6	°C	[2]	
Boiling Point	224	°C	[2]	
Vapor Pressure	0.13	mmHg		
Enthalpy of Vaporization (Δ <sub>vap</sub> H)	50.1	kJ/mol	403 K	[1]
Enthalpy of Fusion (Δ <sub>fus</sub> H)	13.587	kJ/mol	274.95 K	[1]
Liquid Phase Heat Capacity (C <sub>p,liquid</sub> )	196.8	J/(mol·K)	298.15 K	[3][4]
Standard Enthalpy of Formation (liquid)	Not Experimentally Determined	kJ/mol	298.15 K	

Note on Standard Enthalpy of Formation: An experimental value for the standard enthalpy of formation of **1,2-Dibromobenzene** could not be definitively located in the reviewed literature.

For many organic compounds, this value is determined experimentally via combustion calorimetry. In the absence of a direct experimental value, computational methods or estimation techniques based on group additivity can be employed. For reference, the standard enthalpy of formation for liquid bromobenzene is available.[5]

## Experimental Protocols

The determination of the thermodynamic properties of **1,2-Dibromobenzene** relies on a variety of precise experimental techniques. The following sections detail the methodologies for measuring key parameters.

### Determination of Vapor Pressure

The vapor pressure of a liquid is a fundamental property reflecting its volatility. Several methods are employed for its measurement, including ebulliometry, the Knudsen effusion method, and the transpiration method.

**Ebulliometry:** This dynamic method involves measuring the boiling point of the liquid at various controlled pressures. An ebulliometer is used to create a state of equilibrium between the liquid and vapor phases. By precisely measuring the temperature at which the liquid boils for a range of applied pressures, the vapor pressure curve can be constructed.

**Knudsen Effusion Method:** This technique is suitable for substances with low vapor pressures. A sample of **1,2-dibromobenzene** is placed in a thermostatted cell with a small orifice. The cell is evacuated, and the rate of mass loss of the sample due to effusion of the vapor through the orifice is measured. The vapor pressure can then be calculated using the Hertz-Knudsen equation, which relates the rate of effusion to the vapor pressure, temperature, and molar mass of the substance.

**Transpiration Method:** In this method, a stream of an inert carrier gas is passed over or through a sample of liquid **1,2-dibromobenzene** at a constant temperature and flow rate. The carrier gas becomes saturated with the vapor of the substance. The amount of vapor transported by the gas is determined, typically by trapping and weighing the condensed vapor or by analyzing the gas stream. The vapor pressure is then calculated from the amount of vapor transported and the volume of the carrier gas.

## Determination of Enthalpy of Vaporization ( $\Delta_{\text{vap}}H$ )

The enthalpy of vaporization, the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, can be determined from the vapor pressure data using the Clausius-Clapeyron equation. By plotting the natural logarithm of the vapor pressure against the inverse of the temperature, the enthalpy of vaporization can be calculated from the slope of the resulting line.

## Determination of Enthalpy of Fusion ( $\Delta_{\text{fus}}H$ ) and Melting Point

Differential Scanning Calorimetry (DSC): This is the most common technique for measuring the enthalpy of fusion and the melting point. A small, precisely weighed sample of **1,2-dibromobenzene** is placed in a sealed pan, and an empty reference pan is also prepared. Both pans are heated at a constant rate in the DSC instrument. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The temperature at the onset of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

## Determination of Heat Capacity ( $C_p$ )

Differential Scanning Calorimetry (DSC): DSC can also be used to determine the heat capacity of liquid **1,2-dibromobenzene**. The measurement involves three steps:

- A baseline is recorded with empty sample and reference pans.
- A run is performed with a standard material of known heat capacity, such as sapphire.
- A run is performed with the **1,2-dibromobenzene** sample.

By comparing the heat flow signals from these three runs, the heat capacity of the sample as a function of temperature can be calculated.

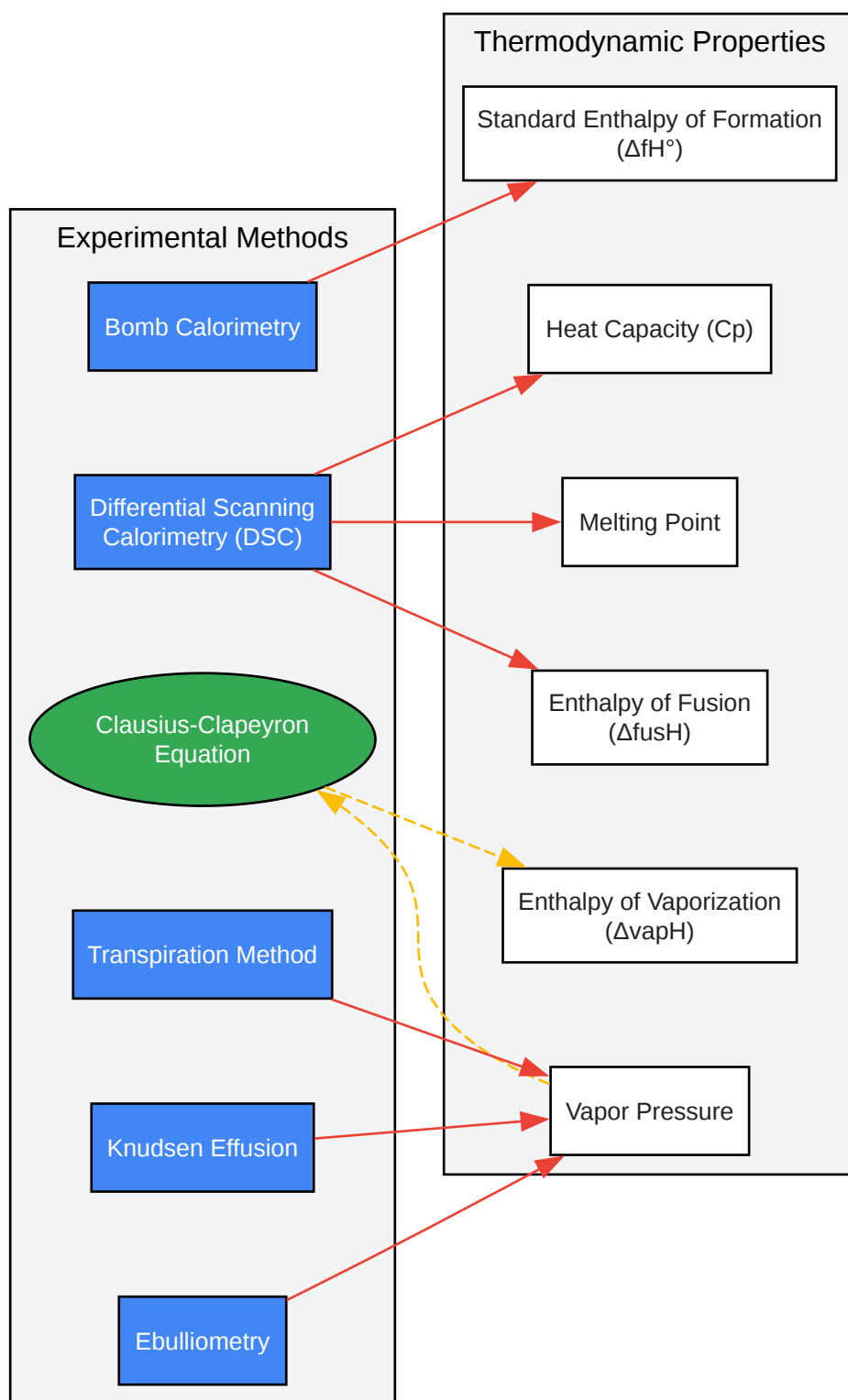
## Determination of Standard Enthalpy of Formation ( $\Delta_f H^\circ$ )

The standard enthalpy of formation of an organic compound is typically determined indirectly through combustion calorimetry.

Bomb Calorimetry: A precisely weighed sample of **1,2-dibromobenzene** would be placed in a crucible inside a high-pressure vessel (the "bomb"), which is then filled with pure oxygen under high pressure. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited, and the complete combustion reaction occurs. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature increase. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated. The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, taking into account the standard enthalpies of formation of the combustion products ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{HBr}$ ). For halogen-containing compounds, special considerations are necessary to ensure complete combustion and to account for the formation of acidic products.

## Interrelation of Thermodynamic Properties and Experimental Methods

The following diagram illustrates the relationships between the key thermodynamic properties of **1,2-Dibromobenzene** and the experimental techniques used for their determination.



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Workflow for determining thermodynamic properties.

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